molecular formula C12H19N B14009500 Phenethylamine, N,N-dimethyl-beta-ethyl- CAS No. 33132-91-1

Phenethylamine, N,N-dimethyl-beta-ethyl-

Cat. No.: B14009500
CAS No.: 33132-91-1
M. Wt: 177.29 g/mol
InChI Key: UMAKZNFESLTKKX-UHFFFAOYSA-N
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Description

Phenethylamine, N,N-dimethyl-beta-ethyl- is a derivative of phenethylamine, a naturally occurring monoamine alkaloid. This compound is known for its stimulant effects on the central nervous system and is structurally related to other psychoactive substances.

Preparation Methods

The synthesis of Phenethylamine, N,N-dimethyl-beta-ethyl- typically involves the N-dimethylation of phenethylamine derivatives. One common method includes refluxing the phenethylamine compound with a mixture of formaldehyde and formic acid in the presence of dimethylformamide. This reaction yields the N-dimethyl derivative in good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Phenethylamine, N,N-dimethyl-beta-ethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the dimethylamino group can be replaced with other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include solvents like dimethylformamide, catalysts, and specific temperature and pressure settings.

Scientific Research Applications

Phenethylamine, N,N-dimethyl-beta-ethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenethylamine, N,N-dimethyl-beta-ethyl- involves its interaction with monoamine neurotransmitter systems. It binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2), leading to increased levels of monoamines such as dopamine, norepinephrine, and serotonin in the synaptic cleft. This results in enhanced neurotransmission and stimulant effects .

Comparison with Similar Compounds

Phenethylamine, N,N-dimethyl-beta-ethyl- is similar to other phenethylamine derivatives such as:

    Phenethylamine: The parent compound, which has a simpler structure and is a natural monoamine alkaloid.

    N,N-Dimethylphenethylamine: Another derivative with similar stimulant effects but different pharmacokinetic properties.

Properties

CAS No.

33132-91-1

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N,N-dimethyl-2-phenylbutan-1-amine

InChI

InChI=1S/C12H19N/c1-4-11(10-13(2)3)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3

InChI Key

UMAKZNFESLTKKX-UHFFFAOYSA-N

Canonical SMILES

CCC(CN(C)C)C1=CC=CC=C1

Origin of Product

United States

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